5-(Pyridin-3-yl)pentanamide
Overview
Description
5-(Pyridin-3-yl)pentanamide is an organic compound that features a pyridine ring attached to a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yl)pentanamide typically involves the reaction of 4-(pyridin-3-yl)aniline with 5-bromovaleryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-3-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-(Pyridin-3-yl)pentanamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential therapeutic agents, particularly those targeting dopamine receptors.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Industrial Applications: It is used in the development of new materials with specific properties, such as luminescent and catalytic properties.
Mechanism of Action
The mechanism of action of 5-(Pyridin-3-yl)pentanamide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as ligands for dopamine receptors, influencing neurotransmitter activity in the brain . The compound’s structure allows it to bind to these receptors, modulating their activity and potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Arylpiperazin-1-yl)-N-arylpentanamides: These compounds are structurally similar and have been studied for their selectivity towards dopamine receptors.
Indole Derivatives: Indole-based compounds also exhibit a range of biological activities and are used in medicinal chemistry.
Pyrazolopyrimidines: These compounds share some structural features and are known for their medicinal applications.
Uniqueness
5-(Pyridin-3-yl)pentanamide is unique due to its specific structure, which allows for selective interactions with biological targets such as dopamine receptors. This selectivity makes it a valuable compound in the development of new therapeutic agents.
Properties
IUPAC Name |
5-pyridin-3-ylpentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-10(13)6-2-1-4-9-5-3-7-12-8-9/h3,5,7-8H,1-2,4,6H2,(H2,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLCIHJLPVKCOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCCC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543792 | |
Record name | 5-(Pyridin-3-yl)pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84200-04-4 | |
Record name | 5-(Pyridin-3-yl)pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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